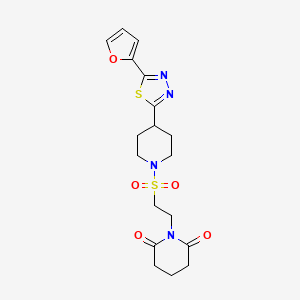
1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a fascinating compound characterized by its complex structure, incorporating both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multi-step organic reactions. One approach is the formation of the furan-thiadiazole intermediate, followed by its coupling with piperidinyl sulfonyl ethyl derivatives, and finally, incorporation into the piperidine-2,6-dione framework. Specific reaction conditions, such as solvent choice, temperature control, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes for improved efficiency and scalability. This ensures consistent product quality and allows for better control over reaction parameters. Industrial methods might also include advanced purification techniques such as crystallization or chromatography to meet high-purity standards required for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the furan ring, leading to ring-opening or forming more oxidized derivatives.
Reduction: Reduction of the thiadiazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule, particularly at the furan and piperidine rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reduction might involve hydrogenation or using reducing agents like lithium aluminum hydride. Substitution reactions may utilize halogenated reagents or metal catalysts to facilitate the process.
Major Products: The major products from these reactions depend on the specific pathways and conditions chosen but can include various functionalized derivatives of the original compound, enhancing its versatility for different applications.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is used as a starting material or intermediate for synthesizing more complex molecules. Its unique structure serves as a template for designing novel compounds with tailored properties.
Biology: The compound is explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets and its effectiveness in various biological assays.
Medicine: In medicine, this compound's derivatives may be developed as therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where traditional therapies are less effective.
Industry: Industrially, the compound's unique chemical properties allow it to be used in the synthesis of advanced materials, such as polymers or specialty chemicals, that have enhanced performance characteristics.
Mechanism of Action
The mechanism by which 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects is intricate and involves multiple molecular targets. For instance, its interaction with specific enzymes or receptors can inhibit or modulate biological pathways. This modulation can lead to desired therapeutic effects, such as inhibiting the growth of pathogenic microorganisms or cancer cells.
Comparison with Similar Compounds
Comparing this compound to similar ones highlights its unique features:
1-(2-((4-(5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione: : Thiophene instead of furan, affecting electronic properties.
1-(2-((4-(5-(Benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione: : Benzothiazole group, differing biological activities.
This article provides a comprehensive overview of 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione. This compound demonstrates the incredible potential to inspire advancements across various scientific disciplines. Curious about a specific aspect? Let’s dig deeper!
Properties
IUPAC Name |
1-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c23-15-4-1-5-16(24)22(15)10-12-29(25,26)21-8-6-13(7-9-21)17-19-20-18(28-17)14-3-2-11-27-14/h2-3,11,13H,1,4-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRHZIDKVWCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














